molecular formula C12H23NO3 B12894282 3-Butyl-5-(diethoxymethyl)-4,5-dihydro-1,2-oxazole CAS No. 87074-52-0

3-Butyl-5-(diethoxymethyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B12894282
CAS No.: 87074-52-0
M. Wt: 229.32 g/mol
InChI Key: JGAJUEURJAWJPI-UHFFFAOYSA-N
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Description

3-Butyl-5-(diethoxymethyl)-4,5-dihydroisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-(diethoxymethyl)-4,5-dihydroisoxazole typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a butyl-substituted nitrile oxide and an ethoxymethyl-substituted alkene can yield the desired isoxazole. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process, and the product is purified using techniques like column chromatography.

Industrial Production Methods

On an industrial scale, the production of 3-Butyl-5-(diethoxymethyl)-4,5-dihydroisoxazole may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-(diethoxymethyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound, potentially altering its biological activity.

    Substitution: The isoxazole ring can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent unwanted side reactions.

    Substitution: Substitution reactions often require catalysts, such as palladium or copper, and are conducted under inert atmospheres to avoid oxidation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the isoxazole ring.

Scientific Research Applications

3-Butyl-5-(diethoxymethyl)-4,5-dihydroisoxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Butyl-5-(diethoxymethyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Butyl-5-(methoxymethyl)-4,5-dihydroisoxazole
  • 3-Butyl-5-(ethoxymethyl)-4,5-dihydroisoxazole
  • 3-Butyl-5-(propoxymethyl)-4,5-dihydroisoxazole

Uniqueness

3-Butyl-5-(diethoxymethyl)-4,5-dihydroisoxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the diethoxymethyl group can enhance its solubility and stability, making it a valuable compound for various applications.

Properties

CAS No.

87074-52-0

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

3-butyl-5-(diethoxymethyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C12H23NO3/c1-4-7-8-10-9-11(16-13-10)12(14-5-2)15-6-3/h11-12H,4-9H2,1-3H3

InChI Key

JGAJUEURJAWJPI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NOC(C1)C(OCC)OCC

Origin of Product

United States

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